molecular formula C13H15ClFNO B6208855 [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703779-02-4

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B6208855
CAS No.: 2703779-02-4
M. Wt: 255.7
InChI Key:
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Description

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo[3.1.1]heptane core.

    Introduction of the phenyl group: The phenyl group with chloro and fluoro substituents is introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic core.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: This compound is similar in structure but lacks the chloro substituent.

    [5-(2-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar but lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring of [5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique chemical properties, making it more versatile in various reactions and potentially more effective in its biological applications compared to its analogs.

Properties

CAS No.

2703779-02-4

Molecular Formula

C13H15ClFNO

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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